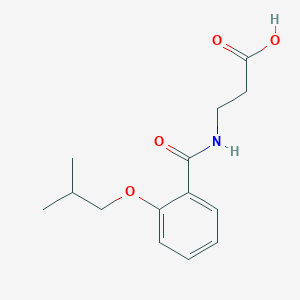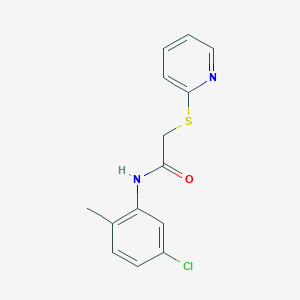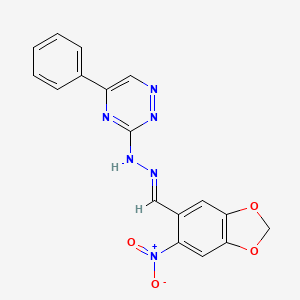
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole derivatives and has been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by inhibiting various enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. The compound has been found to exhibit potent antimicrobial, antifungal, and antiviral activities, which make it a potential candidate for the development of new drugs to treat infectious diseases. It has also been found to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its wide range of pharmacological activities. This makes it a versatile compound that can be used in various research areas. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One of the areas of interest is the development of new drugs based on this compound for the treatment of infectious diseases such as tuberculosis and malaria. Another area of interest is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxic effects.
Méthodes De Synthèse
The synthesis of 5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-fluoroaniline, 3-methoxybenzaldehyde, and thiosemicarbazide in the presence of a catalyst under reflux conditions. The resulting product is then purified through recrystallization to obtain a pure compound.
Applications De Recherche Scientifique
5-(4-fluorophenyl)-4-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities such as antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties. The compound has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-20-13-4-2-3-12(9-13)19-14(17-18-15(19)21)10-5-7-11(16)8-6-10/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWQWNSKPPXLGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=NNC2=S)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B5787633.png)



![3-[(diethylamino)sulfonyl]-4-methyl-N-2-pyridinylbenzamide](/img/structure/B5787668.png)


![N-(4-isopropylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5787687.png)
![1-methyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5787694.png)
![{[methyl(methylsulfonyl)amino]methyl}(2-phenylethyl)phosphinic acid](/img/structure/B5787702.png)


![3-fluoro-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5787737.png)